molecular formula C22H13FN2O3S B2621899 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one CAS No. 670268-46-9

7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one

Cat. No.: B2621899
CAS No.: 670268-46-9
M. Wt: 404.42
InChI Key: DCOBTVAGIQKLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one is a synthetic heterocyclic compound supplied for early-stage discovery research. It features a complex molecular architecture comprising a thieno[2,3-d]pyrimidine core linked via an ether bridge to a 4-methylcoumarin group. The thieno[2,3-d]pyrimidine scaffold is a recognized pharmacophore in medicinal chemistry, known for its structural similarity to biologically active quinazoline alkaloids . Compounds based on this scaffold have frequently demonstrated substantial cytotoxic effects against various human tumor cell lines and have been investigated extensively for their role as enzyme inhibitors, particularly for various kinases . The specific substitution pattern of the 4-fluorophenyl group on the thienopyrimidine ring may influence the compound's electronic properties and binding affinity to biological targets, as structural modifications are key to the activity of such derivatives . Furthermore, the integration of a coumarin moiety may contribute additional biological and photophysical properties, potentially making this compound a multi-faceted probe. This product is offered as part of a collection of unique chemicals for research applications, which may include initial screening for anticancer activity , investigation as a protein kinase inhibitor , or other biochemical studies. As an early-discovery material, no comprehensive analytical data is collected by the supplier. The researcher assumes responsibility for confirming the product's identity and purity prior to use. This product is provided 'AS IS' and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. All sales are final.

Properties

IUPAC Name

7-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN2O3S/c1-12-8-19(26)28-18-9-15(6-7-16(12)18)27-21-20-17(10-29-22(20)25-11-24-21)13-2-4-14(23)5-3-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOBTVAGIQKLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially modifying its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Key Features

  • Thieno[2,3-d]pyrimidine moiety : Known for its role in developing inhibitors targeting various kinases involved in cancer progression.
  • Chromone structure : Associated with anti-inflammatory and antioxidant properties.

Anticancer Activity

Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives, including this compound, as effective anticancer agents.

  • Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, it targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), which are crucial in tumor growth and metastasis .
  • Case Studies :
    • A study demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibited significant cytotoxic effects on various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231), with IC50 values indicating potent activity .
    • Another investigation focused on the synthesis of thieno[2,3-d]pyrimidine derivatives that showed promising results against lung cancer cell lines .

Antiviral Properties

The compound has also been evaluated for its antiviral effects. Specifically, derivatives of thieno[2,3-d]pyrimidine have been identified as small-molecule inhibitors of hepatitis C virus replication . This suggests a broader application in treating viral infections.

Other Pharmacological Effects

In addition to anticancer and antiviral properties, compounds containing thieno[2,3-d]pyrimidine structures have been implicated in:

  • Antidiabetic activity : Some derivatives have shown potential in modulating glucose metabolism .
  • Antimicrobial effects : Research indicates that these compounds can inhibit bacterial growth and may serve as leads for developing new antibiotics .

Synthesis and Development

The synthesis of 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions that can include:

  • Gewald reaction : Used to construct the thieno[2,3-d]pyrimidine core.
  • Coupling reactions : To attach various substituents that enhance biological activity.

Synthetic Route Overview

StepReaction TypeKey ReagentsPurpose
1Gewald ReactionMalononitrile, SulfurSynthesize thieno[2,3-d]pyrimidine core
2Coupling Reaction4-FluorophenolAttach fluorophenyl group
3Final CouplingChromenone derivativeFormulate final compound

Mechanism of Action

The mechanism of action of 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thieno[2,3-d]pyrimidine Cores

Compound from
  • Name: (2R)-2-[5-(3-chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-(2-(pyrazin-2-ylmethoxy)phenyl)propanoic acid
  • Key Features: Shares the thieno[2,3-d]pyrimidine core substituted with 4-fluorophenyl. Additional substituents include a chlorinated phenyl group and a piperazine-ethoxy chain. Molecular Weight: 769.28 g/mol, significantly larger than the target compound due to extended substituents .
Compound from
  • Name: 3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
  • Key Features: Cyclopenta-fused thienopyrimidine with a sulfanyl substituent. Lacks the coumarin moiety but includes a chlorophenyl group.

Analogues with Coumarin/Chromen-2-one Moieties

Compound 19 from
  • Structure: 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one
  • Key Features: Combines thieno[3,4-d]pyrimidin-4-one with a hydroxy-substituted chromen-2-one.
Compound 17 from
  • Structure: 4-methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one
  • Key Features :
    • Chromen-2-one linked to a thiazolo-isoxazole system.
    • Demonstrates how coumarin derivatives are modified with nitrogen-sulfur heterocycles for diverse applications .
Table 1: Key Properties of Selected Analogues
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Features Reference
Target Compound C22H14FN2O3S 405.42 Not reported Thienopyrimidine + 4-methylcoumarin -
Compound C40H38ClFN6O5S 769.28 Not reported Piperazine-ethoxy substituent
11l () C25H22N8OS3 546.68 242–244 Thiadiazole-urea substituent
SRI-32007 () C17H20FN5O2S 385.44 Not reported Antiviral (HBV activity confirmed)
Example 84 () C31H26F2N5O3 600.20 122–124 Pyrazolo[3,4-c]pyrimidine + fluorophenyl
Key Observations :

Molecular Weight : The target compound (405.42 g/mol) is smaller than most analogues, which often include extended substituents (e.g., : 769.28 g/mol).

Melting Points : Urea-thiadiazole derivatives (e.g., 11l, 242–244°C) exhibit higher melting points than coumarin analogues, likely due to hydrogen-bonding interactions .

Biological Activity: SRI-32007 (pyrrolo[2,3-d]pyrimidine) shows antiviral activity against HBV, highlighting the role of heterocyclic cores in targeting viral enzymes . Thieno[2,3-d]pyrimidine derivatives with fluorophenyl groups (e.g., ) may target kinases or proteases due to their structural mimicry of ATP .

Biological Activity

The compound 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one is a synthetic derivative that combines features of thieno[2,3-d]pyrimidine and coumarin structures. This unique combination suggests potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. Recent studies have focused on its synthesis and evaluation of biological properties, particularly its role as a vascular endothelial growth factor receptor (VEGFR) inhibitor.

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps typically include:

  • Formation of Thieno[2,3-d]pyrimidine Derivative : This is achieved through cyclization reactions involving phenylhydrazine derivatives and appropriate substrates.
  • Coupling Reaction : The thieno[2,3-d]pyrimidine is then coupled with a coumarin moiety to yield the final product.

The molecular formula for the compound is C19H16FN3O3SC_{19}H_{16}FN_{3}O_{3}S, with a molecular weight of approximately 373.41 g/mol.

Antitumor Activity

Recent studies have demonstrated that compounds derived from thieno[2,3-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising results with IC50 values indicating effective inhibition of cell proliferation. Specifically, compounds with a 4-fluorophenyl group were noted for their enhanced activity against VEGFR-2, which is critical in tumor angiogenesis .
Cell Line IC50 Value (µM) Reference Compound
MCF-70.66Sorafenib (0.19)
MDA-MB-2310.75Doxorubicin (23.31)

The mechanism by which this compound exerts its biological effects is believed to involve:

  • VEGFR Inhibition : The compound effectively inhibits the VEGFR signaling pathway, which plays a crucial role in tumor growth and metastasis.
  • EGFR Inhibition : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) activity, further contributing to their antitumor potential .

Anti-inflammatory and Antimicrobial Activity

In addition to antitumor properties, thieno[2,3-d]pyrimidine derivatives have been explored for their anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Effects : Some derivatives have shown the ability to reduce inflammatory markers in vitro.
  • Antimicrobial Activity : Preliminary studies suggest that these compounds may possess antimicrobial properties against various pathogens.

Case Studies

  • Study on Breast Cancer Cell Lines : A recent study synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against MDA-MB-231 cells. The results indicated that modifications in the substituent groups significantly affected their antiproliferative activities .
  • VEGFR Targeting Study : In a comparative analysis with established VEGFR inhibitors like sunitinib, the compound demonstrated superior selectivity and potency against breast cancer cell lines while maintaining lower toxicity in non-tumorigenic cells .

Q & A

Q. How can researchers optimize the synthetic yield of 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one?

  • Methodological Answer : Optimize reaction conditions by varying parameters such as solvent polarity (e.g., DMSO vs. ethanol), temperature (e.g., reflux vs. room temperature), and catalysts (e.g., Pd-based catalysts for coupling reactions). For example, demonstrates a 65% yield using DMSO-d6 under reflux for a structurally analogous thieno[2,3-d]pyrimidine derivative . Parallel monitoring via TLC or LC-MS can identify intermediate stability issues.

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer : Combine 1H/13C NMR (to confirm substituent positions and coupling patterns), LC-MS (for molecular weight validation), and X-ray crystallography (for absolute stereochemistry, if applicable). and highlight the use of 1H NMR (δ 7.36–8.63 ppm for aromatic protons) and LC-MS (m/z 450.9 [M+H]+) for structural elucidation of related compounds . For fluorinated analogs, 19F NMR (e.g., δ -110 to -120 ppm) is essential .

Q. How should researchers design preliminary biological activity assays for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs. For instance, notes that thieno[2,3-d]pyrimidine derivatives exhibit antiviral and anti-proliferative activities. Use cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) and enzyme inhibition assays (e.g., kinase profiling) . Include positive controls (e.g., doxorubicin) and validate results with dose-response curves (IC50 calculations).

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Investigate pharmacokinetic parameters (e.g., bioavailability, metabolic stability via liver microsome assays) and solubility (logP calculations). Use molecular docking to assess target binding affinity discrepancies. highlights the importance of substituent effects (e.g., 4-fluorophenyl groups) on target specificity . Validate hypotheses using gene knockout models or isotopic labeling for metabolite tracking.

Q. What strategies resolve spectral data contradictions (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Perform 2D NMR experiments (COSY, HSQC, HMBC) to clarify coupling networks. For example, unexpected splitting in aromatic regions may arise from hindered rotation or tautomerism. resolves similar issues in fluorinated pyrimidines using 19F-1H HOESY to confirm spatial proximity of substituents . Computational tools (e.g., DFT simulations) can model electronic environments.

Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Systematically modify substituents (e.g., replace 4-fluorophenyl with bromo or methoxy groups) and correlate changes with bioactivity. shows that replacing a methyl group with isopropyl in thieno[2,3-d]pyrimidines alters cytotoxicity . Use QSAR models to predict activity cliffs and prioritize synthetic targets.

Q. What experimental design considerations are critical for reproducibility in enzyme inhibition studies?

  • Methodological Answer : Adopt randomized block designs (as in ) to control batch effects . Standardize enzyme sources (e.g., recombinant vs. native), substrate concentrations, and incubation times. Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess significance. Include triplicate measurements and blinded data analysis.

Data Analysis & Reporting

Q. How should researchers address variability in biological replicate data?

  • Methodological Answer : Apply robust statistical methods (e.g., Grubbs’ test for outliers) and normalize data to internal controls (e.g., housekeeping genes in qPCR). emphasizes rigorous peer review of methodological consistency in academic writing . Use software like GraphPad Prism for error propagation analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.